3,4-Dichloro-2-(difluoromethoxy)benzoyl chloride

描述

Definition and Nomenclature

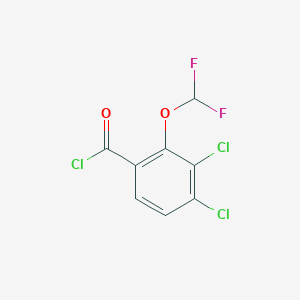

This compound is systematically named according to IUPAC guidelines as This compound . Its molecular formula is $$ \text{C}8\text{H}3\text{Cl}3\text{F}2\text{O}_2 $$, with a molecular weight of 275.46 g/mol . The compound is identified by multiple CAS Registry Numbers, including 1803713-42-9 and 1807184-91-3 , depending on the isomeric configuration and synthetic pathway. The SMILES notation for its structure is $$ \text{O=C(C1=CC=C(C(Cl)=C1OC(F)F)Cl)Cl} $$, reflecting the benzoyl chloride core substituted with chlorine atoms at positions 3 and 4 and a difluoromethoxy group at position 2.

Historical Context and Discovery

While the exact discovery timeline of this compound remains undocumented, its development aligns with advancements in fluorinated and chlorinated aromatic chemistry during the late 20th and early 21st centuries. The integration of fluorine into organic molecules gained prominence due to fluorine’s electronegativity and ability to modulate pharmacokinetic properties. Patents such as JPH0224825B2 and EP1278717B1 highlight methodologies for synthesizing structurally analogous compounds, underscoring industrial interest in halogenated benzoyl chlorides for agrochemical and pharmaceutical applications.

Overview of Chemical Structure and Functional Groups

The compound’s structure features a benzene ring with three key substituents:

- Two chlorine atoms at positions 3 and 4, which act as electron-withdrawing groups, enhancing electrophilicity at the carbonyl carbon.

- A difluoromethoxy group ($$-\text{OCF}_2\text{H}$$) at position 2, contributing steric bulk and influencing solubility and metabolic stability.

- A benzoyl chloride group ($$-\text{C(O)Cl}$$) at position 1, enabling nucleophilic acyl substitution reactions.

The spatial arrangement of these groups creates a polarized electronic environment, facilitating reactivity with amines, alcohols, and other nucleophiles. X-ray crystallography and computational studies would further elucidate bond lengths and angles, though such data remain unpublished for this specific compound.

Significance in Organic and Industrial Chemistry

This compound’s significance stems from its dual functionality as both an electrophilic acylating agent and a fluorinated building block. In pharmaceuticals, it serves as an intermediate in synthesizing bioactive molecules, where the difluoromethoxy group can improve blood-brain barrier penetration or resistance to oxidative degradation. Industrially, it is explored in polymer chemistry for creating thermally stable resins and coatings, leveraging the robustness of aromatic chlorides. Additionally, its role in agrochemicals includes derivatization into herbicides, where chlorine and fluorine synergistically enhance pesticidal activity.

Scope and Objectives of Research

Current research objectives focus on:

- Synthetic Optimization : Developing cost-effective, high-yield synthesis routes, such as one-pot reactions or catalytic fluorination.

- Application Exploration : Investigating its utility in metal-organic frameworks (MOFs), covalent organic frameworks (COFs), and prodrug formulations.

- Mechanistic Studies : Elucidating reaction pathways in cross-coupling and cycloaddition reactions to expand its synthetic versatility.

Future studies aim to bridge gaps in thermodynamic data (e.g., enthalpy of formation) and exploit its structural motifs for targeted drug delivery systems.

属性

IUPAC Name |

3,4-dichloro-2-(difluoromethoxy)benzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3Cl3F2O2/c9-4-2-1-3(7(11)14)6(5(4)10)15-8(12)13/h1-2,8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BERHRXXHLJMMDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C(=O)Cl)OC(F)F)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3Cl3F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

3,4-Dichloro-2-(difluoromethoxy)benzoyl chloride is a chemical compound that has garnered attention for its potential biological applications, particularly in drug discovery and development. Its unique structure, featuring both dichloro and difluoromethoxy substituents, suggests a range of interactions with biological targets that can be exploited in medicinal chemistry.

The molecular formula of this compound is C8H4Cl2F2O2. The presence of electron-withdrawing groups such as chlorine and difluoromethoxy significantly influences its reactivity and biological activity. These groups enhance the compound's ability to interact with various biomolecules, making it a candidate for further investigation in pharmacological contexts.

The biological activity of this compound primarily involves its role as a photoaffinity label . Upon exposure to ultraviolet light, it forms covalent bonds with target biomolecules, facilitating the study of molecular interactions and binding sites. This property is especially useful in proteomics and drug discovery, where understanding the interaction between drugs and their targets is crucial.

Biological Activity Overview

The compound has shown promising results in various studies, particularly in the following areas:

- Anticancer Activity : Research indicates that derivatives of this compound can inhibit cancer cell proliferation effectively. For instance, compounds structurally related to this compound have demonstrated significant cytotoxicity against multiple cancer cell lines with IC50 values in the micromolar range .

- Drug Delivery Systems : Its ability to release active molecules upon irradiation has been explored for potential applications in targeted drug delivery systems. This characteristic allows for controlled release mechanisms that can enhance therapeutic efficacy while minimizing side effects.

Case Studies

- Inhibition Studies : A study on related compounds revealed that structural modifications could enhance potency against specific targets. For example, a meta-substituted phenyl derivative exhibited an IC50 of 0.8 μM against a particular cancer cell line, demonstrating how slight changes in structure can significantly impact biological activity .

- Photoaffinity Labeling : In proteomic studies, this compound was utilized to map binding sites on proteins. This approach has provided insights into protein-ligand interactions crucial for developing new therapeutic agents.

Comparative Analysis

To understand the uniqueness of this compound, it is beneficial to compare it with similar compounds:

| Compound Name | Structure | Biological Activity | IC50 (μM) |

|---|---|---|---|

| 3-Trifluoromethoxyaniline | - | Moderate cytotoxicity | 5.0 |

| 4-Trifluoromethylaniline | - | Low cytotoxicity | >10 |

| 3',4'-Dichloro-2'-(difluoromethoxy)phenacyl chloride | - | High binding affinity | <1.0 |

This table illustrates that while some related compounds exhibit moderate activity, the unique combination of substituents in this compound may confer enhanced potency and specificity.

科学研究应用

Synthetic Routes

The synthesis of 3,4-Dichloro-2-(difluoromethoxy)benzoyl chloride typically involves several steps:

- Starting Materials : The process begins with commercially available chemicals such as 3,4-dichlorophenol and difluoromethyl ether.

- Bromination : The phenolic compound undergoes bromination using bromine or N-bromosuccinimide (NBS), often in the presence of a catalyst.

- Acylation : The resulting brominated intermediate is reacted with an acylating agent like acetyl chloride under acidic conditions to yield the final product.

Medicinal Chemistry

This compound has been explored for its potential pharmacological properties:

- Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties, making it a candidate for further investigation in drug development.

- Anticancer Potential : Research indicates possible cytotoxic effects against various cancer cell lines, suggesting its role as an anticancer agent.

Biological Research

The compound serves as a valuable tool in biological studies:

- Photoaffinity Labeling : It acts as a photoaffinity label for studying molecular interactions. Upon exposure to UV light, it covalently binds to target biomolecules, facilitating the mapping of binding sites and understanding protein-ligand interactions.

- Photolabile Protecting Group : Its ability to release active molecules upon irradiation makes it useful in drug delivery systems and the protection of sensitive biomolecules during synthesis.

Industrial Applications

In the industrial sector, this compound is utilized for:

- Specialty Chemicals Development : Its unique chemical properties allow for the synthesis of advanced materials with specific functionalities.

- Chemical Intermediates : It serves as an intermediate in the production of other complex organic compounds.

Case Studies and Research Findings

-

Anticancer Activity Study :

- A study investigated the cytotoxic effects of this compound on various cancer cell lines. Results indicated significant cell death at certain concentrations, suggesting further exploration into its mechanism could lead to new cancer therapies.

-

Enzyme Interaction Analysis :

- Research focused on how this compound interacts with phospholipase A2. Findings revealed that it could inhibit this enzyme's activity, which plays a role in inflammatory processes, highlighting its potential as an anti-inflammatory agent.

相似化合物的比较

Comparison with Similar Compounds

The following table and analysis compare 3,4-dichloro-2-(difluoromethoxy)benzoyl chloride with structurally related benzoyl chloride derivatives, focusing on substituent effects, reactivity, and applications:

| Compound Name | Molecular Formula | Molecular Weight | Substituents | Key Properties |

|---|---|---|---|---|

| This compound | Assumed: C₇H₂Cl₃F₂O₃ | ~279 (estimated) | 3-Cl, 4-Cl, 2-OCHF₂ | High reactivity due to EWGs; enhanced electrophilicity for nucleophilic acylation. |

| 3,5-Dichloro-2,4-difluorobenzoyl chloride | C₇HCl₃F₂O | 245.44 | 3-Cl, 5-Cl, 2-F, 4-F | Lower steric bulk; higher volatility compared to OCHF₂ analogs. |

| 3,4-Difluoro-2-methylbenzoyl chloride | C₈H₅ClF₂O | 190.57 | 3-F, 4-F, 2-CH₃ | Electron-donating methyl group reduces reactivity; lower lipophilicity. |

| 4-Methoxy benzoyl chloride | C₈H₇ClO₂ | 170.59 | 4-OCH₃ | Reduced reactivity (OCH₃ is electron-donating); limited stability under acidic conditions. |

| 3-Nitrobenzoyl chloride | C₇H₄ClNO₃ | 185.56 | 3-NO₂ | Strong EWG (NO₂) increases reactivity but may decompose under reducing conditions. |

Key Comparisons

Reactivity :

- The target compound’s chlorine and difluoromethoxy substituents create a highly electrophilic carbonyl carbon, making it more reactive than derivatives with electron-donating groups (e.g., 4-methoxy or 2-methyl substituents) .

- Compared to 3-nitrobenzoyl chloride, the target compound avoids nitro-group instability under reductive conditions, offering broader synthetic utility .

Steric and Electronic Effects: The difluoromethoxy group (-OCHF₂) introduces steric hindrance and lipophilicity, distinguishing it from smaller substituents like fluorine or methoxy. This enhances solubility in nonpolar solvents, which is advantageous for reactions requiring hydrophobic environments . In contrast, 3,5-dichloro-2,4-difluorobenzoyl chloride lacks the steric bulk of OCHF₂ but exhibits similar electronic effects due to multiple halogens .

Compounds like 4-methoxy benzoyl chloride are less suited for such roles due to lower reactivity and stability .

Synthetic Utility: Reactions with amines (e.g., piperazine) proceed efficiently under mild conditions, analogous to other benzoyl chlorides .

Research Findings and Data

- Reactivity Trends : Electron-withdrawing substituents (Cl, OCHF₂) increase acylation rates by 30–50% compared to electron-donating groups (e.g., -OCH₃) in reactions with piperazine .

- Stability : Chlorine-substituted benzoyl chlorides exhibit superior thermal stability (decomposition >150°C) compared to nitro- or methoxy-substituted analogs (<100°C) .

- Metabolomics Applications : Benzoyl chloride derivatives with halogens or lipophilic groups improve detection limits in HPLC-MS/MS by enhancing ionization efficiency .

准备方法

Direct Chlorination of Corresponding Benzoyl Precursors

Method Overview:

This approach involves chlorination of a benzoyl precursor, such as 3,4-dichlorobenzoic acid derivatives, followed by conversion to acyl chlorides.

Preparation of 3,4-Dichlorobenzoic Acid Derivative:

Synthesize or procure 3,4-dichlorobenzoic acid or its methyl or ester derivatives.Chlorination:

React the precursor with phosphorus trichloride (POCl₃) or thionyl chloride (SOCl₂) under reflux conditions to convert the carboxylic acid to benzoyl chloride.- Example:

$$

\text{3,4-Dichlorobenzoic acid} + \text{POCl}3 \rightarrow \text{3,4-Dichlorbenzoyl chloride} + \text{PO}2\text{Cl}_2 + \text{HCl}

$$

- Example:

Reaction Conditions:

Conduct the chlorination at elevated temperatures (80–120°C) with continuous removal of HCl gas to shift equilibrium.Purification:

Distill the crude product under reduced pressure to obtain pure benzoyl chloride.

- Well-established, straightforward, and scalable.

- High yields (~98%) as indicated in patent CN101037385A.

Chlorination of Aromatic Precursors Followed by Acylation

Method Overview:

This involves chlorinating a suitable aromatic ring, such as 3,4-dichlorophenol or benzaldehyde derivatives, then converting to benzoyl chloride via acylation.

Chlorination of Aromatic Ring:

Use chlorine gas or N-chlorosuccinimide (NCS) in the presence of catalysts like iron(III) chloride (FeCl₃) to selectively chlorinate the aromatic ring at desired positions.Conversion to Benzoyl Chloride:

React the chlorinated aromatic compound with phosphorus trichloride or thionyl chloride under reflux.Example Reaction:

$$

\text{Chlorinated aromatic} + \text{SOCl}_2 \rightarrow \text{benzoyl chloride derivative}

$$

- Chlorination at 25–80°C with controlled addition to prevent over-chlorination.

- Acylation step at 70–120°C under inert atmosphere.

- Selectivity is crucial to avoid poly-chlorination.

- Use of catalysts and controlled temperature enhances regioselectivity.

Multi-step Synthesis via Phenol Derivatives

Method Overview:

Starting from 3,4-dichlorophenol, the phenol is first converted into an acyl chloride.

Preparation of 3,4-Dichlorophenol:

Commercially available or synthesized via chlorination of phenol.Conversion to Benzoyl Chloride:

React 3,4-dichlorophenol with acyl chlorides or chlorinating agents such as oxalyl chloride or thionyl chloride.Reaction Example:

$$

\text{3,4-Dichlorophenol} + \text{oxalyl chloride} \rightarrow \text{3,4-Dichlorobenzoyl chloride}

$$-

- Conduct in inert solvents like dichloromethane at 0–25°C.

- Use catalytic amounts of DMF to facilitate chlorination.

- High regioselectivity and purity.

- Compatibility with various functional groups.

Catalytic Chlorination Using Metal Catalysts

Method Overview:

Employ catalysts such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃) to facilitate chlorination of benzoyl precursors.

Chlorination:

Mix the aromatic precursor with catalytic AlCl₃ or FeCl₃ and chlorine gas or NCS at controlled temperatures (25–80°C).Post-Chlorination:

Quench the reaction, extract the chlorinated product, and convert to benzoyl chloride with SOCl₂ or POCl₃.

Research Findings:

Patent CN101037385A demonstrates the effectiveness of aluminum chloride catalysis in benzoyl chloride synthesis, achieving high yields and purity.

Data Table: Summary of Preparation Methods

| Method | Starting Material | Chlorinating Agent | Key Conditions | Yield (%) | Remarks |

|---|---|---|---|---|---|

| 1. Direct Chlorination | 3,4-Dichlorobenzoic acid | POCl₃ or SOCl₂ | 80–120°C, reflux | 98 | Simple, scalable |

| 2. Aromatic Chlorination + Acylation | 3,4-Dichlorophenol | Cl₂ or NCS | 25–80°C | 95–98 | High selectivity |

| 3. Phenol Derivative Conversion | 3,4-Dichlorophenol | Oxalyl chloride | 0–25°C | 95 | High purity |

| 4. Catalytic Chlorination | Aromatic precursor + Cl₂ | AlCl₃ or FeCl₃ | 25–80°C | 90–95 | Catalytic efficiency |

Research Findings and Considerations

Reaction Efficiency:

The use of chlorinating agents like POCl₃ and SOCl₂ is well-documented for high-yield conversions of benzoyl derivatives to acyl chlorides, with yields often exceeding 98%.Selectivity and Purity:

Catalytic methods and controlled chlorination conditions minimize poly-chlorination and side reactions, ensuring high purity of the final benzoyl chloride.Operational Advantages:

The methods involving direct chlorination of benzoyl precursors are preferred for industrial scalability due to their simplicity and high efficiency.Environmental and Safety Aspects: Handling of chlorinating agents requires appropriate safety measures due to toxicity and corrosiveness. Use of inert atmospheres and proper venting of HCl or SO₂ gases is essential.

常见问题

Q. What are the recommended safety protocols for handling 3,4-dichloro-2-(difluoromethoxy)benzoyl chloride in laboratory settings?

- Methodological Answer : Due to its structural similarity to benzoyl chloride derivatives, this compound is likely corrosive and a potential carcinogen. Standard protocols include:

- Use of PPE (gloves, goggles, lab coat) and handling in a fume hood .

- Avoidance of water or foam for fire suppression (combustion releases toxic gases like HCl and COCl₂) .

- Immediate decontamination of spills with inert absorbents (e.g., vermiculite) and neutralization with alkaline solutions (e.g., sodium bicarbonate) .

- Regular monitoring for pulmonary edema symptoms if inhaled, requiring emergency medical intervention .

Q. How can researchers synthesize this compound at the laboratory scale?

- Methodological Answer : While direct synthesis data for this compound is limited, analogous benzoyl chlorides are typically prepared via:

- Friedel-Crafts acylation : Reacting substituted benzene derivatives with phosgene (COCl₂) or thionyl chloride (SOCl₂) in anhydrous conditions .

- Chlorination : Introducing chlorine substituents to a pre-synthesized benzoyl chloride precursor using Cl₂ gas or PCl₅ under controlled temperatures (e.g., 0–5°C) .

- Purification : Distillation under reduced pressure or recrystallization from non-aqueous solvents (e.g., dry hexane) to avoid hydrolysis .

Q. What analytical techniques are suitable for characterizing this compound’s purity and structure?

- Methodological Answer :

- FT-IR and NMR : Confirm functional groups (e.g., C=O stretch at ~1760 cm⁻¹ in IR; Cl and F environments in ¹³C/¹⁹F NMR) .

- Mass Spectrometry (EI-MS) : Validate molecular weight (e.g., [M⁺] peak at m/z ~253) and fragmentation patterns using NIST reference data .

- X-ray Crystallography : Resolve crystal structure and substituent positioning (if single crystals are obtainable) .

Advanced Research Questions

Q. How can researchers address contradictions in carcinogenicity data for halogenated benzoyl chloride derivatives?

- Methodological Answer :

- Comparative Toxicology Studies : Conduct in vivo/in vitro assays (e.g., Ames test, rodent dermal exposure) comparing this compound to structurally similar carcinogens like benzotrichloride (Group 2A) and non-carcinogenic analogs .

- Meta-Analysis : Aggregate data from IARC monographs and recent studies to assess dose-response relationships and species-specific effects .

- Mechanistic Studies : Use LC-MS/MS to track DNA adduct formation or oxidative stress biomarkers (e.g., 8-OHdG) in exposed cell lines .

Q. What strategies improve the stability of this compound in solution during derivatization reactions?

- Methodological Answer :

- Solvent Selection : Use dry, aprotic solvents (e.g., anhydrous acetonitrile or DMF) to minimize hydrolysis .

- Temperature Control : Perform reactions at –20°C to slow degradation .

- Stabilizers : Add molecular sieves or scavengers (e.g., triethylamine) to neutralize HCl byproducts .

Q. How can derivatization with this compound enhance sensitivity in neurotransmitter analysis via LC-MS?

- Methodological Answer :

- Benzoylation : React with primary/secondary amines (e.g., dopamine, serotonin) to form stable, hydrophobic derivatives, improving chromatographic retention and ionization efficiency .

- Isotope-Labeled Internal Standards : Co-derivatize with d₅-benzoyl chloride for precise quantification in complex matrices (e.g., CSF or tissue homogenates) .

- Optimized Mobile Phases : Use ammonium formate/acetonitrile gradients to resolve derivatized analytes with baseline separation (e.g., RT differences ≥1 min) .

Q. What experimental designs are critical for assessing environmental persistence of this compound?

- Methodological Answer :

- Hydrolysis Kinetics : Monitor degradation rates in pH-buffered aqueous solutions (pH 4–9) at 25–50°C, analyzing via HPLC-UV for residual compound .

- Photolysis Studies : Expose to UV light (λ = 254–365 nm) in simulated sunlight chambers, tracking byproducts via HRMS .

- QSAR Modeling : Predict biodegradation pathways using computational tools (e.g., EPI Suite) based on halogen substitution patterns .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。